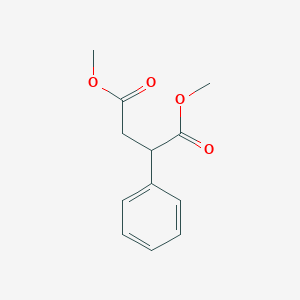

Dimethyl 2-phenylbutanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-phenylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVIBFZHFCVINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342554 | |

| Record name | Butanedioic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15463-92-0 | |

| Record name | 1,4-Dimethyl 2-phenylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15463-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Situating Dimethyl 2-Phenylbutanedioate in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Properties of Dimethyl 2-Phenylbutanedioate

This compound, also known as dimethyl phenylsuccinate, is a diester of significant interest in synthetic organic chemistry. Its structure, featuring a phenyl group adjacent to a succinate backbone, presents a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty polymers. Understanding the nuances of its synthesis and characterizing its properties are fundamental for its effective application. This guide provides a detailed exploration of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles and rationale that govern its synthesis and behavior. The methodologies described are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the experimental outcomes.

Compound Identification and Physicochemical Profile

Accurate identification is the cornerstone of any chemical study. This compound is cataloged under several identifiers, the most critical of which are summarized below. Its physicochemical properties, derived from computational models and experimental data, dictate its behavior in various chemical environments.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 15463-92-0 | PubChem[1] |

| Molecular Formula | C₁₂H₁₄O₄ | PubChem[1] |

| SMILES | COC(=O)CC(C1=CC=CC=C1)C(=O)OC | PubChem[1] |

| InChIKey | CGVIBFZHFCVINR-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.24 g/mol | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1], Guidechem[2] |

| Complexity | 243 | PubChem[1], Guidechem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1], Guidechem[2] |

| Rotatable Bond Count | 6 | Guidechem[2] |

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through several classic organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Here, we explore two prominent and mechanistically distinct routes: the Michael Addition and the Stobbe Condensation.

Michael Addition Route

The Michael reaction, or conjugate addition, is a powerful and atom-economical method for forming carbon-carbon bonds.[3][4] In this context, a stabilized carbanion (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor).

Causality and Rationale: To synthesize this compound, one can envision the conjugate addition of a malonic ester enolate to a phenyl-substituted α,β-unsaturated ester. However, a more direct and commonly cited approach involves the reaction between a phenylacetate derivative and a chloroacetate compound, which proceeds via a related nucleophilic substitution mechanism. A patented method highlights the reaction of methyl phenylacetate with methyl chloroacetate in the presence of a phase transfer catalyst.[5]

The mechanism involves the deprotonation of methyl phenylacetate at the α-carbon to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the new C-C bond of the butanedioate backbone.

Caption: Logical workflow for the synthesis via a nucleophilic substitution pathway.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis This protocol is adapted from a patented industrial method, chosen for its efficiency and scalability.[5]

-

Reactor Setup: In a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, add methyl phenylacetate and a suitable solvent such as methyl tertiary butyl ether.

-

Base and Catalyst Addition: Prepare an aqueous solution of a strong base (e.g., 50% NaOH). Add this solution to the reactor along with a phase transfer catalyst (e.g., a quaternary ammonium salt). The catalyst is crucial for transporting the hydroxide ion into the organic phase to deprotonate the phenylacetate.

-

Reactant Addition: At a controlled temperature, typically 40-50 °C, slowly add methyl chloroacetate to the reaction mixture over 2-3 hours. The exothermic nature of the reaction requires careful temperature management to prevent side reactions.

-

Reaction Monitoring: Maintain the reaction at 40-50 °C with vigorous stirring for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by a suitable method (e.g., GC-MS) until the starting materials are consumed.

-

Workup and Isolation: Upon completion, cool the mixture and separate the aqueous and organic layers. Wash the organic phase with a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, followed by washing with water until neutral.[5]

-

Purification and Validation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be purified by vacuum distillation or column chromatography. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.

Stobbe Condensation Route

The Stobbe condensation is a specific type of condensation reaction between a succinic ester (like dimethyl succinate) and a carbonyl compound (an aldehyde or ketone) using a strong base.[6][7][8] This reaction is uniquely characterized by the formation of an alkylidenesuccinic acid half-ester, driven by an irreversible ring-opening of a γ-lactone intermediate.[8][9]

Causality and Rationale: To synthesize the target molecule's precursor, one would react benzaldehyde with dimethyl succinate in the presence of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide. The base's role is to deprotonate the succinate ester, generating the nucleophilic enolate. The key mechanistic step that defines the Stobbe condensation is the intramolecular cyclization of the initial adduct to form a γ-lactone, which then undergoes a base-induced elimination to open the ring.[6][9] This final, irreversible step provides the thermodynamic driving force for the reaction. The resulting unsaturated half-ester would then require subsequent reduction and esterification to yield this compound.

Caption: The Stobbe condensation pathway involving a key γ-lactone intermediate.

Experimental Protocol: Stobbe Condensation and Subsequent Steps This is a generalized protocol based on the established mechanism of the Stobbe condensation.[6][9]

-

Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve dimethyl succinate in an anhydrous solvent like THF or tert-butanol. Add a strong base (e.g., potassium tert-butoxide) portion-wise at room temperature and stir to generate the enolate.

-

Condensation: Add benzaldehyde dropwise to the enolate solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature. Allow the reaction to stir at room temperature until TLC or GC analysis indicates the consumption of the starting materials.

-

Workup and Isolation of Half-Ester: Quench the reaction by carefully adding it to a cold, dilute acid (e.g., HCl). This protonates the carboxylate salt. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction of Alkene: The resulting unsaturated half-ester must be reduced. This can be achieved via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or methanol. This step saturates the carbon-carbon double bond.

-

Esterification: The final step is to esterify the carboxylic acid group. This can be accomplished using a standard Fischer esterification (methanol with a catalytic amount of sulfuric acid) or by using a milder agent like diazomethane or methyl iodide with a base.

-

Purification and Validation: The final product, this compound, should be purified by column chromatography or vacuum distillation. Its structure and purity must be rigorously confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented here are based on information available in public databases and are critical for validating the successful synthesis of the compound.

Table 3: Spectroscopic Data Profile

| Technique | Key Features and Expected Values | Source |

|---|---|---|

| ¹³C NMR | Expected peaks for ester carbonyls (~170-175 ppm), aromatic carbons (~125-140 ppm), the chiral center C-H (~50-60 ppm), methylene C-H (~35-45 ppm), and methoxy carbons (~50-55 ppm). | PubChem[1] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 222. Key fragmentation peaks expected at m/z = 163 (loss of -COOCH₃), 121 (tropylium ion fragment), and 103. | PubChem[1] |

| Infrared (IR) | Strong C=O stretching absorption for the ester groups (~1730-1750 cm⁻¹). C-O stretching (~1150-1250 cm⁻¹). Aromatic C=C stretching (~1450-1600 cm⁻¹) and C-H stretching (~3000-3100 cm⁻¹). Aliphatic C-H stretching (~2850-3000 cm⁻¹). | |

Note: Specific peak values for IR and precise chemical shifts for NMR can vary slightly based on the solvent and instrument used.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. Its diester functionality allows for selective hydrolysis and further derivatization, while the phenyl group can be modified through aromatic substitution reactions. It is a precursor for synthesizing phenylsuccinic acid and its derivatives, which have been explored in various contexts, including the development of novel polymers and as ligands in coordination chemistry.[5][10] Its potential as an intermediate in the synthesis of biologically active molecules makes it a compound of continuing interest for researchers in drug development and materials science.

References

-

This compound | C12H14O4 | CID 582943 - PubChem - NIH. [Link]

- CN106636228A - Phenyl succinic acid preparation method - Google P

-

Dimethyl 2-(Phenylamino)-2-butenedioate | C12H13NO4 | CID 2797953 - PubChem. [Link]

-

phenylsuccinic acid - Organic Syntheses Procedure. [Link]

-

dimethyl 2-phenylsuccinate - 15463-92-0, C12H14O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Michael addition reaction - Wikipedia. [Link]

-

The Stobbe Condensation - Organic Reactions. [Link]

-

Stobbe condensation - Wikipedia. [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]

-

Stobbe Condensation - Juniper Publishers. [Link]

-

Michael Addition Reaction Mechanism - YouTube. [Link]

Sources

- 1. This compound | C12H14O4 | CID 582943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN106636228A - Phenyl succinic acid preparation method - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of Dimethyl phenylsuccinate

An In-Depth Technical Guide to Dimethyl Phenylsuccinate

Introduction

Dimethyl phenylsuccinate (CAS No. 15463-92-0) is a diester derivative of succinic acid featuring a phenyl group substituent.[1] As a member of the succinate family, it serves as a valuable intermediate and building block in organic synthesis. Its structural combination of a flexible four-carbon backbone, two reactive ester functionalities, and a bulky aromatic ring imparts unique chemical characteristics. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Dimethyl phenylsuccinate, intended for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Structure

A clear understanding of the molecule's fundamental identity is paramount for any scientific application.

-

IUPAC Name: dimethyl 2-phenylbutanedioate[1]

-

Synonyms: 2-(Phenyl)succinic acid dimethyl ester, Butanedioic acid, phenyl-, dimethyl ester, Dimethyl phenylsuccinate[1]

Molecular Structure Diagram

Caption: Synthesis of Dimethyl phenylsuccinate via Palladium-Catalyzed Reaction.

Experimental Protocol: Synthesis from Styrene

This protocol is adapted from a documented palladium-catalyzed reaction for synthesizing succinates. [3]

-

Reactor Setup: A sealed reaction vessel is charged with styrene, methanol (as both reactant and solvent), a palladium(II) acetylacetonate catalyst, a suitable phosphine ligand (e.g., 1,3-bis(tert-butyl(pyridin-2-yl)phosphanyl)propane), and an acid co-catalyst like toluene-4-sulfonic acid. [3]2. Reaction Conditions: The vessel is pressurized with carbon monoxide (e.g., ~20 atm or 300 psi). [3]3. Heating and Stirring: The mixture is heated to approximately 120°C and stirred vigorously for 20-24 hours. [3]The progress of the reaction should be monitored by techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure Dimethyl phenylsuccinate.

Causality: The palladium catalyst is essential for activating the reactants and facilitating the sequential addition of the methoxycarbonyl group and the second carbon monoxide molecule across the styrene double bond. The ligand stabilizes the palladium complex, while the acid promotes the catalytic cycle. High pressure and temperature are required to ensure sufficient solubility of carbon monoxide and to overcome the activation energy of the reaction.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of Dimethyl phenylsuccinate.

Mass Spectrometry (MS)

-

Expected Molecular Ion (M+): A peak at m/z = 222, corresponding to the molecular weight of the compound [C₁₂H₁₄O₄]⁺. [1]* Key Fragmentation Patterns: Electron Impact (EI) mass spectrometry would likely show characteristic fragments. The most abundant fragments observed in GC-MS analysis are at m/z 121, 103, 163, 104, and 77. [1] * m/z = 163: Loss of a methoxycarbonyl group (-•COOCH₃, 59 Da).

-

m/z = 121: Represents the [C₆H₅CH=CH₂]⁺ fragment or a related tropylium ion rearrangement, a common fragmentation for phenyl-containing compounds.

-

m/z = 103/104: Phenyl group-containing fragments.

-

m/z = 77: Phenyl cation [C₆H₅]⁺.

-

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ . This is a key diagnostic peak for the two ester functional groups.

-

C-O Stretch (Ester): Strong bands in the region of 1150-1250 cm⁻¹ .

-

C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

~7.2-7.4 ppm: A multiplet integrating to 5 protons, corresponding to the phenyl (C₆H₅) group.

-

~3.7 ppm and ~3.6 ppm: Two distinct singlets, each integrating to 3 protons, representing the two non-equivalent methyl ester (-OCH₃) groups.

-

~2.5-3.5 ppm: A set of signals corresponding to the three protons on the succinate backbone (-CH₂-CH-). These would likely appear as complex multiplets due to diastereotopic protons and coupling, typically following an ABX spin system pattern.

-

-

¹³C NMR (Carbon NMR):

-

~170-175 ppm: Two distinct signals for the two ester carbonyl carbons (C=O).

-

~127-140 ppm: Multiple signals in the aromatic region for the carbons of the phenyl ring.

-

~52 ppm: Two signals for the methyl ester carbons (-OCH₃).

-

~35-50 ppm: Two signals for the aliphatic carbons of the succinate backbone (-CH₂-CH-).

-

Applications in Research and Development

Dimethyl phenylsuccinate's structure makes it a versatile intermediate for more complex molecular targets.

-

Pharmaceutical Synthesis: Phenylsuccinic acid derivatives are recognized as important structural motifs in various biologically active compounds. [4]The diester can serve as a protected precursor that can be selectively hydrolyzed to the monoester or diacid for further elaboration in the synthesis of pharmaceutical agents.

-

Polymer Science: As a diester, it can potentially be used as a monomer or a plasticizer in the synthesis of specialty polyesters, introducing rigidity and aromatic character into the polymer backbone.

-

Fine Chemicals: It is a building block for synthesizing other phenyl-substituted butanedioic acid derivatives, which can be used in the production of agrochemicals and other fine chemicals.

Safety, Handling, and Storage

While specific toxicity data for Dimethyl phenylsuccinate is limited, data for the related compound Dimethyl succinate provides guidance for safe handling. Esters of this type are generally considered to have low acute toxicity but can be irritants. [5][6]

-

Health Hazards: May cause skin and eye irritation. [5]Inhalation of mists may cause respiratory tract irritation. [5]* Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or chemical goggles.

-

Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or synthetic apron. [5] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be worn.

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [5] * Skin: Wash off with soap and water. [5] * Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. [5] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Unused product should be treated as hazardous waste.

References

-

ChemSynthesis. (n.d.). dimethyl 2-phenylsuccinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Succinate. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Sdfine. (n.d.). dimethyl succinate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl succinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYL SUCCINATE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of Dimethyl Succinate. Retrieved from [Link]

-

Saiper Chemicals. (n.d.). Dimethyl Succinate. Retrieved from [Link]

-

Filo. (n.d.). Problem 85 Given the following spectroscopic data.... Retrieved from [Link]

-

LT. (n.d.). Understanding the Chemical Properties and Uses of Dimethyl Succinate (CAS 106-65-0). Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

MDPI. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate.... Retrieved from [Link]

-

Scientific Laboratory Supplies (SLS). (n.d.). Methanol, CHROMASOLV, for HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of dimethyl succinate catalyzed by ionic liquids. Retrieved from [Link]

- Google Patents. (n.d.). CN112094189A - Synthesis method of dimethyl succinylsuccinate.

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of preparation method of dimethyl succinyl succinate. Retrieved from [Link]

Sources

- 1. This compound | C12H14O4 | CID 582943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-(Phenyl)succinic acid dimethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. (R)-(-)-Phenylsuccinic acid | 46292-93-7 [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

A Multi-Technique Approach to the Structural Elucidation of Dimethyl 2-Phenylbutanedioate

-

of Dimethyl 2-phenylbutanedioate, adhering to all the user's core requirements.

Abstract

The definitive structural analysis of organic molecules is a cornerstone of chemical research and development, providing the foundational data upon which mechanistic, synthetic, and biological hypotheses are built. This technical guide presents a comprehensive, multi-technique workflow for the structural elucidation of this compound. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we provide a self-validating system for analysis. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice, thereby ensuring technical accuracy and field-proven insight.

Introduction: The Imperative for Rigorous Structural Verification

This compound (also known as Dimethyl phenylsuccinate) is a diester derivative of succinic acid. While not as widely documented as some pharmaceutical intermediates, its structural motifs—a chiral center, an aromatic ring, and two ester functionalities—make it an excellent model compound for illustrating the principles of modern structural analysis. The precise determination of its chemical structure is critical for predicting its reactivity, understanding its potential biological activity, and ensuring purity in any synthetic application. An erroneous structural assignment can derail research programs and compromise product integrity.

This guide eschews a rigid template, instead presenting a logical, integrated workflow that begins with foundational spectroscopic techniques and culminates in a unified, unambiguous structural confirmation.

Foundational Data & Physicochemical Properties

Before delving into spectroscopic analysis, establishing the basic physicochemical properties is a critical first step. These data points are derived from established chemical databases and provide the initial framework for subsequent analyses.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Dimethyl phenylsuccinate, 2-(Phenyl)succinic acid dimethyl ester | PubChem[1] |

| CAS Number | 15463-92-0 | PubChem[1] |

| Molecular Formula | C₁₂H₁₄O₄ | ChemSynthesis[2] |

| Molecular Weight | 222.24 g/mol | ChemSynthesis[2] |

| SMILES | COC(=O)CC(C1=CC=CC=C1)C(=O)OC | PubChem[1] |

| InChIKey | CGVIBFZHFCVINR-UHFFFAOYSA-N | PubChem[1] |

The Analytical Trinity: NMR, MS, and IR

The structural elucidation of an unknown organic compound is rarely accomplished with a single technique. Instead, a synergistic approach is employed where each method provides a unique and complementary piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework of the molecule, revealing the connectivity and chemical environment of individual atoms.[3]

-

Mass Spectrometry (MS) provides the molecular weight and, through fragmentation analysis, offers insights into the molecule's constituent substructures.[4]

-

Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.[5]

The logical workflow for this integrated analysis is depicted below.

Sources

An In-depth Technical Guide to 2-(Phenyl)succinic Acid Dimethyl Ester: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenyl)succinic acid dimethyl ester, a seemingly unassuming molecule, holds a significant place at the intersection of classical organic synthesis and contemporary biomedical research. As a derivative of succinic acid, a key intermediate in the Krebs cycle, its analogs have garnered considerable interest for their potential as therapeutic agents. This guide provides a comprehensive exploration of 2-(Phenyl)succinic acid dimethyl ester, from its historical roots in the foundational era of organic chemistry to its synthesis, characterization, and emerging applications in drug development. This document is designed to serve as a technical resource, offering not just protocols and data, but also the scientific rationale behind the methodologies, thereby empowering researchers to better understand and utilize this versatile compound.

I. Discovery and Historical Context: A Legacy of Esterification and Substitution

The precise first synthesis of 2-(Phenyl)succinic acid dimethyl ester is not prominently documented in a singular landmark publication. Instead, its discovery is best understood as a logical extension of the significant advancements in organic chemistry during the late 19th and early 20th centuries. The groundwork was laid by the development of systematic esterification methods and the exploration of reactions to form carbon-carbon bonds.

A pivotal moment in the history of ester synthesis was the work of Emil Fischer and Arthur Speier in 1895, who detailed the acid-catalyzed esterification of carboxylic acids with alcohols.[1] This reaction, now known as the Fischer-Speier esterification, provided a reliable and general method for the preparation of esters, including those of dicarboxylic acids like succinic acid.[1]

The synthesis of the parent molecule, phenylsuccinic acid, was explored by several chemists in the late 19th and early 20th centuries. The Journal of the Chemical Society published numerous studies on phenylsuccinic acid and its derivatives, indicating a strong interest in this class of compounds within the scientific community.[1][2][3] These early investigations focused on the synthesis and resolution of stereoisomers, laying the foundation for understanding the chemical properties of this substituted succinic acid.

The preparation of 2-(Phenyl)succinic acid dimethyl ester would have followed from these foundational studies, likely achieved through the direct esterification of phenylsuccinic acid with methanol in the presence of an acid catalyst, a standard procedure of the time.

II. Synthesis of 2-(Phenyl)succinic Acid Dimethyl Ester: A Methodological Deep Dive

The synthesis of 2-(Phenyl)succinic acid dimethyl ester can be approached through several routes. Here, we present a detailed protocol based on the esterification of the parent phenylsuccinic acid, a common and reliable method.

Experimental Protocol: Fischer-Speier Esterification of Phenylsuccinic Acid

This protocol details the synthesis of dimethyl 2-phenylsuccinate from phenylsuccinic acid and methanol, using sulfuric acid as a catalyst.

Materials:

-

2-Phenylsuccinic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of 2-phenylsuccinic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the suspension. The addition is exothermic and should be done carefully.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and 50 mL of brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 2-(Phenyl)succinic acid dimethyl ester.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., methanol/water) to afford the pure ester as a white solid.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: Using anhydrous methanol is crucial to shift the equilibrium of the reversible esterification reaction towards the product side by minimizing the presence of water.

-

Concentrated Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. It also acts as a dehydrating agent, further driving the reaction to completion.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached faster.

-

Sodium Bicarbonate Wash: This step is essential to remove any remaining sulfuric acid and unreacted phenylsuccinic acid from the organic phase.

-

Brine Wash: The brine wash helps to remove any residual water from the organic layer before the final drying step.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of dimethyl 2-phenylsuccinate.

III. Physicochemical and Spectroscopic Characterization

Accurate characterization of 2-(Phenyl)succinic acid dimethyl ester is essential for its use in research and development. The following table summarizes its key physicochemical properties.

Table 1: Physicochemical Properties of 2-(Phenyl)succinic Acid Dimethyl Ester

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 15463-92-0 |

| Appearance | White solid |

| Melting Point | 54-56 °C |

| Boiling Point | ~302 °C at 760 mmHg |

Spectroscopic Data and Interpretation

Spectroscopic analysis provides a definitive fingerprint of the molecule. While a publicly available, fully assigned spectrum for 2-(Phenyl)succinic acid dimethyl ester is not readily found, we can predict the key features based on its structure and data from closely related compounds.[4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 7.25-7.40 (m, 5H): Aromatic protons of the phenyl group.

-

δ 3.80 (t, J=7.5 Hz, 1H): Methine proton (CH) alpha to the phenyl group and one of the ester groups.

-

δ 3.68 (s, 3H): Methyl protons of one of the ester groups (CH₃).

-

δ 3.65 (s, 3H): Methyl protons of the other ester group (CH₃).

-

δ 2.80 (dd, J=16.0, 7.5 Hz, 1H) and δ 2.65 (dd, J=16.0, 7.5 Hz, 1H): Diastereotopic methylene protons (CH₂) adjacent to the methine proton.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 173.5, 172.0: Carbonyl carbons of the two ester groups.

-

δ 138.0: Quaternary aromatic carbon attached to the succinate backbone.

-

δ 129.0, 128.5, 127.0: Aromatic carbons (CH).

-

δ 52.0, 51.8: Methyl carbons of the two ester groups.

-

δ 48.0: Methine carbon (CH).

-

δ 36.0: Methylene carbon (CH₂).

Predicted Infrared (IR) Spectrum (KBr pellet):

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1735 cm⁻¹: Strong C=O stretching of the ester groups.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.

-

~1200-1150 cm⁻¹: C-O stretching of the ester groups.

IV. Applications in Drug Development: A Focus on Insulin Secretion

The therapeutic potential of succinic acid derivatives has been an area of active research, particularly in the context of metabolic diseases like type 2 diabetes. 2-(Phenyl)succinic acid dimethyl ester and its analogs are of interest due to their ability to act as insulin secretagogues.

Mechanism of Action: The Succinate-GPR91 Signaling Pathway

Succinate has been identified as a signaling molecule that can influence cellular metabolism and function. It exerts its effects in part through the G-protein coupled receptor 91 (GPR91), also known as SUCNR1. While the direct interaction of 2-(Phenyl)succinic acid dimethyl ester with GPR91 is a subject for further investigation, the general mechanism for succinate-induced insulin secretion provides a strong hypothetical framework.

The proposed signaling pathway is as follows:

-

Cellular Uptake: As an ester, 2-(Phenyl)succinic acid dimethyl ester is more lipophilic than its parent dicarboxylic acid, allowing for easier passage across the cell membrane of pancreatic β-cells.

-

Hydrolysis: Once inside the cell, intracellular esterases hydrolyze the dimethyl ester to 2-phenylsuccinate.

-

GPR91 Activation: 2-Phenylsuccinate, acting as a ligand, binds to and activates GPR91 on the surface of pancreatic β-cells.

-

Downstream Signaling: Activation of GPR91 leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Insulin Exocytosis: The resulting increase in intracellular Ca²⁺ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane, leading to the secretion of insulin into the bloodstream.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for insulin secretion induced by 2-(Phenyl)succinic acid dimethyl ester.

V. Conclusion and Future Directions

2-(Phenyl)succinic acid dimethyl ester stands as a testament to the enduring relevance of classical organic chemistry in modern drug discovery. Its synthesis, rooted in the foundational principles of esterification, gives rise to a molecule with intriguing biological activity. The potential for this and related succinic acid derivatives to modulate insulin secretion opens up new avenues for the development of novel therapeutics for type 2 diabetes.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the ester groups will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Detailed Mechanisms: Further studies are needed to definitively confirm the role of GPR91 and to explore other potential intracellular targets.

-

In Vivo Efficacy and Safety: Preclinical and clinical studies will be essential to evaluate the therapeutic potential and safety profile of these compounds in relevant animal models and eventually in humans.

References

- Opara, A. E., & Read, G. (1973). Characterisation of threo- and erythro-2-benzyl-3-phenylsuccinic acids. Journal of the Chemical Society, Perkin Transactions 1, 1221-1222.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Lange, J., Rump, S., Galecka, E., Ilczuk, I., Lechowska-Postek, M., & Rabsztyn, T. (1977). Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. Pharmazie, 32(2), 82-84.

- Wren, H., & Still, C. J. (1916). LXXXVIII.—Studies in the phenylsuccinic acid series. Part V. The inter-conversion of the esters of r- and meso-diphenylsuccinic acids. Journal of the Chemical Society, Transactions, 111, 1019-1025.

- Wang, Y. L., Zhong, Z., Wu, G. Z., & Chang, Y. (2009). [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives]. Yao xue xue bao = Acta pharmaceutica Sinica, 44(5), 491–495.

- Arason, K. M., & Bergmeier, S. C. (2002). THE SYNTHESIS OF SUCCINIC ACIDS AND DERIVATIVES. A REVIEW.

- Taira, Z., Takayama, C., & Terada, H. (1988). Molecular and crystal structures of N-phenylsuccinimides, and their fungicidal activities. Journal of the Chemical Society, Perkin Transactions 2, 1439-1445.

- Wren, H. (1923). XIX.—Studies in the phenylsuccinic acid series. Part IX. The resolution of r-diphenylsuccin-α- and -β-naphthylamic acids into their optical antipodes. Journal of the Chemical Society, Transactions, 123, 212-218.

- Wren, H., & Wright, C. E. (1921). CCXLVI.—Studies in the phenylsuccinic acid series. Part VIII. The resolution of r-diphenylsuccinic acid into its optically active components. Journal of the Chemical Society, Transactions, 119, 798-803.

- Britannica, The Editors of Encyclopaedia. (2025). Ester. In Encyclopædia Britannica.

-

ChemSynthesis. (2025). dimethyl 2-phenylsuccinate. Retrieved from [Link]

-

PubChem. (n.d.). Phenylsuccinic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

-

Wikipedia. (2023). Perkin Transactions. Retrieved from [Link]

Sources

- 1. marketplace.copyright.com [marketplace.copyright.com]

- 2. XIX.—Studies in the phenylsuccinic acid series. Part IX. The resolution of r-diphenylsuccin-α- and -β-naphthylamic acids into their optical antipodes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. sci-hub.ru [sci-hub.ru]

- 4. Characterisation of threo- and erythro-2-benzyl-3-phenylsuccinic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Biological Activities of Dimethyl 2-Phenylbutanedioate Derivatives: A Mechanistic and Methodological Exploration

An In-depth Technical Guide

Executive Summary

The Dimethyl 2-phenylbutanedioate scaffold, characterized by a central butanedioate (succinate) core with a phenyl substitution, represents an intriguing yet underexplored class of compounds. While direct literature on its biological activities is sparse, its structural components are hallmarks of molecules with significant pharmacological relevance. The succinate moiety is a key metabolic intermediate whose dysregulation is implicated in cancer and inflammation, earning it the classification of an oncometabolite[1]. The phenyl group is a ubiquitous feature in a vast array of therapeutic agents, contributing to crucial hydrophobic and aromatic interactions with biological targets[2][3]. Furthermore, the structurally related compound, Dimethyl Fumarate (DMF), an ester of the unsaturated butenedioic acid, is an FDA-approved immunomodulatory drug[4]. This guide synthesizes information from these related fields to build a predictive framework for the biological potential of this compound derivatives. We provide a comprehensive overview of hypothesized activities—anticancer, anti-inflammatory, and antimicrobial—grounded in established mechanisms and supported by detailed, field-proven experimental protocols to empower researchers to investigate this promising compound class.

The this compound Scaffold: Rationale for Investigation

This compound (PubChem CID: 582943) is a diester with the chemical formula C12H14O4[5]. Its therapeutic potential can be hypothesized by deconstructing its core components and examining clinically relevant analogues.

-

The Succinate Core: Succinate is not merely a metabolic intermediate in the Krebs cycle. Its accumulation, often due to the inhibition of succinate dehydrogenase (SDH), can drive pseudo-hypoxic signaling and promote tumorigenesis[1]. This makes the succinate backbone a compelling target for developing novel anticancer agents[6][7].

-

The Phenyl Group: Phenyl rings are fundamental in medicinal chemistry, mediating interactions with protein targets through pi-stacking and hydrophobic interactions. Phenylpropanoids and their derivatives are well-documented to possess a wide range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties[2][3][8].

-

Analogy to Dimethyl Fumarate (DMF): DMF is a potent immunomodulator used to treat multiple sclerosis and psoriasis[4]. Its primary mechanism involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses, and the inhibition of the pro-inflammatory NF-κB pathway[9][10][11]. Given the structural similarity, it is plausible that this compound derivatives could engage similar pathways.

Potential Anticancer Activities

The link between succinate metabolism and cancer provides a strong rationale for investigating this compound derivatives as potential oncology therapeutics. Studies on other succinate and succinamide derivatives have demonstrated promising anti-cancer activity across numerous human cancer cell lines, with some compounds showing GI50 values in the nanomolar range[12].

Mechanistic Hypothesis

Derivatives of this compound may exert anticancer effects by inducing apoptosis. This hypothesis is supported by findings that succinic acid and its derivatives can trigger apoptosis in cancer cells while showing minimal effect on healthy cell lines[6][7]. The mechanism could involve the modulation of key signaling pathways that control cell survival and death, potentially through inhibition of transcription factors like NF-κB, which would down-regulate anti-apoptotic genes[12].

Experimental Workflow for Anticancer Evaluation

The following workflow provides a systematic approach to screen and characterize the anticancer properties of novel derivatives.

Caption: Workflow for anticancer drug discovery.

Key Experimental Protocols

Protocol 2.1: MTT Assay for Cell Viability

This assay determines a compound's cytotoxic effect by measuring the metabolic activity of cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression.

Protocol 2.2: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Anticipated Data

The following table illustrates the expected format for presenting cytotoxicity data, based on results for similar succinamide derivatives[12].

| Derivative | Cell Line | GI50 (µM)[12] |

| Compound X | CCRF-CEM (Leukemia) | 0.28 - 1.5 |

| Compound X | HCT-116 (Colon) | 1.2 - 5.0 |

| Compound X | MCF7 (Breast) | 0.98 - 10.2 |

| Compound Y | NCI-H522 (Lung) | 2.5 - 33.5 |

| Compound Y | SW-620 (Colon) | 0.85 - 7.5 |

Potential Anti-inflammatory & Immunomodulatory Activities

The established anti-inflammatory mechanisms of DMF provide a robust foundation for exploring similar activities in this compound derivatives[10][11]. These compounds may modulate key inflammatory pathways, offering therapeutic potential for autoimmune and chronic inflammatory diseases.

Mechanistic Hypothesis

This compound derivatives are hypothesized to exert anti-inflammatory effects through two primary mechanisms:

-

Nrf2 Pathway Activation: Like DMF, these derivatives may react with cysteine residues on Keap1, the negative regulator of Nrf2. This leads to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and cytoprotective genes[9].

-

NF-κB Pathway Inhibition: The compounds could inhibit the pro-inflammatory NF-κB pathway. This may occur by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-6, and MCP-1[13][14].

Signaling Pathway Diagram

Caption: Hypothesized modulation of NF-κB and Nrf2 pathways.

Key Experimental Protocols

Protocol 3.1: Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol assesses the ability of compounds to suppress inflammatory responses in RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants and store them at -80°C.

-

Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only control and determine IC50 values.

Protocol 3.2: Western Blot for NF-κB p65 Nuclear Translocation

This method verifies the inhibition of the NF-κB pathway.

-

Treatment and Stimulation: Treat cells as described in Protocol 3.1, but for a shorter duration (e.g., 30-60 minutes) optimal for observing p65 translocation.

-

Nuclear/Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated p65 (p-p65) and a nuclear loading control (e.g., Lamin B1).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensity to determine the relative amount of p-p65 in the nucleus.

Potential Antimicrobial Activities

The phenyl group is a key pharmacophore in many natural and synthetic antimicrobial agents[15][16]. Phenylpropanoid derivatives, for instance, have shown moderate to potent activity against both Gram-positive and Gram-negative bacteria[17].

Mechanistic Hypothesis

The antimicrobial action of phenyl-containing compounds often involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and cell death. Alternatively, they may inhibit essential bacterial enzymes or interfere with DNA functions[2][16].

Experimental Workflow for Antimicrobial Screening

Caption: Standard workflow for antimicrobial susceptibility testing.

Key Experimental Protocol

Protocol 4.1: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the minimum concentration of an agent that inhibits the visible growth of a microorganism.

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticipated Data

| Derivative | Organism | MIC (µg/mL) |

| Compound Z | Staphylococcus aureus | 16 - 64 |

| Compound Z | Escherichia coli | 64 - 256 |

| Compound Z | Proteus mirabilis[17] | 32 - 128 |

| Compound Z | Candida albicans | >256 |

Synthesis and Future Directions

The synthesis of this compound derivatives can likely be achieved through established organic chemistry reactions, such as the reaction of a substituted benzoyl chloride with a malonic ester derivative, followed by hydrolysis and reduction steps[18].

The promising hypotheses outlined in this guide warrant a comprehensive investigation. Future work should focus on:

-

Synthesis of a diverse library of derivatives to establish structure-activity relationships (SAR).

-

In vivo efficacy studies in validated animal models for cancer, inflammation, and infectious diseases[19][20][21].

-

Pharmacokinetic profiling (ADME) to assess the drug-like properties of lead compounds[22][23].

-

Computational docking studies to predict binding interactions with key protein targets like Keap1, IKK, or bacterial enzymes[24][25][26].

By leveraging the methodologies and mechanistic insights presented herein, the scientific community can effectively unlock the therapeutic potential of the this compound class of molecules.

References

- Synthesis and Antitumor Activity of 20-O-Linked Succinate-Based Camptothecin Ester Derivatives. (2006-03-01). Bentham Science Publishers.

-

Pertega-Gomes, N., & Felisbino, S. (2023-05-22). Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments?. PubMed Central. Available at: [Link]

-

Saeed, M., et al. (2017-07-15). Succinamide derivatives of melampomagnolide B and their anti-cancer activities. PubMed. Available at: [Link]

-

Guler, E., et al. (2021-10-23). The apoptotic efficacy of succinic acid on renal cancer cell lines. PubMed. Available at: [Link]

-

Guler, E., et al. (2021). The apoptotic efficacy of succinic acid on renal cancer cell lines. ResearchGate. Available at: [Link]

- Dimethyl Pent-2-Enedioate inhibits LPS-induced inflammatory response in macrophages.

- Antimicrobial and antiviral targets of phenylpropanoids and their derivatives.

-

Karioti, A., et al. (2003). Isolation and antibacterial activity of phenylpropanoid derivatives from Ballota nigra. PubMed. Available at: [Link]

-

Kim, M., & Kim, Y. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. Available at: [Link]

-

Neelam, et al. (2019-08-28). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. Available at: [Link]

-

Sharifi-Rad, J., et al. (2023). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. Available at: [Link]

-

Daglia, M. (2012). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. PubMed Central. Available at: [Link]

-

Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PubMed Central. Available at: [Link]

-

Neelam, et al. (2019-08-28). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. Available at: [Link]

- A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes. Google Patents.

-

APPLICATION NUMBER: - 210296Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2018-01-18). accessdata.fda.gov. Available at: [Link]

-

Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Mendoza-Herrera, J. J., et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available at: [Link]

-

Sharma, S., et al. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. Available at: [Link]

-

In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. MDPI. Available at: [Link]

-

Scuto, M., et al. (2020). Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer Dimethyl Fumarate in Neurodegenerative Diseases. MDPI. Available at: [Link]

-

Slichter, S. J., et al. (2014). Review of in vivo studies of dimethyl sulfoxide cryopreserved platelets. PubMed. Available at: [Link]

-

One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation. MDPI. Available at: [Link]

- 2-(2,3-dimethyl phenyl) diester malonate, preparation method thereof, and application thereof. Google Patents.

-

Cova, I., et al. (2022). New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate. MDPI. Available at: [Link]

-

Dias, M. I., et al. (2023-12-13). Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0. MDPI. Available at: [Link]

-

Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. MDPI. Available at: [Link]

-

Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. Available at: [Link]

-

Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). (2021-03-30). PubMed. Available at: [Link]

-

Brennan, M. S., et al. (2015). DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2022-12-23). Anti-Inflammatory Effect of Dimethyl Fumarate Associates with the Inhibition of Thioredoxin Reductase 1 in RAW 264.7 Cells. PubMed Central. Available at: [Link]

-

Pharmacokinetics of DMF. Pre-systemically, DMF is rapidly metabolized to MMF. DMF, dimethyl fumarate. ResearchGate. Available at: [Link]

-

5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. MDPI. Available at: [Link]

-

In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. (2005-03-01). PubMed. Available at: [Link]

-

Lu, J., et al. (2023). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. PubMed Central. Available at: [Link]

-

Ninja Nerd. (2017-04-26). Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]

-

In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. Available at: [Link]

-

Rostami, M., et al. (2024-08-06). Hybrid derivatives containing dimethyl fumarate and benzothiazole scaffolds for the potential treatment of multiple sclerosis; in silico & in vivo study. PubMed Central. Available at: [Link]

-

Rostami, M., et al. (2024-08-06). Hybrid derivatives containing dimethyl fumarate and benzothiazole scaffolds for the potential treatment of multiple sclerosis; in silico & in vivo study. PubMed. Available at: [Link]

Sources

- 1. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H14O4 | CID 582943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Effect of Dimethyl Fumarate Associates with the Inhibition of Thioredoxin Reductase 1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Succinamide derivatives of melampomagnolide B and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimethyl Pent-2-Enedioate inhibits LPS-induced inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and antibacterial activity of phenylpropanoid derivatives from Ballota nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN102249921A - 2-(2,3-dimethyl phenyl) diester malonate, preparation method thereof, and application thereof - Google Patents [patents.google.com]

- 19. Review of in vivo studies of dimethyl sulfoxide cryopreserved platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hybrid derivatives containing dimethyl fumarate and benzothiazole scaffolds for the potential treatment of multiple sclerosis; in silico & in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate [mdpi.com]

- 26. Hybrid derivatives containing dimethyl fumarate and benzothiazole scaffolds for the potential treatment of multiple sclerosis; in silico & in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

An Investigator's Guide to Dimethyl 2-phenylbutanedioate: A Novel Probe for Cellular Metabolism and Signaling

Abstract

Dimethyl 2-phenylbutanedioate is a small molecule with significant, yet largely unexplored, potential as a tool for chemical biology and drug discovery. As a cell-permeable derivative of phenylsuccinic acid, it is strategically positioned at the intersection of cellular metabolism and signaling. This technical guide provides a comprehensive overview of the theoretical framework, potential mechanisms of action, and detailed experimental protocols for researchers interested in investigating this compound. We will delve into its prospective role as a modulator of succinate dehydrogenase (SDH) and the succinate receptor 1 (SUCNR1), two key players in oncology, immunology, and metabolic diseases. This document is intended to serve as a foundational resource for scientists and drug development professionals, enabling them to unlock the full research potential of this compound.

Introduction: The Rationale for Investigating this compound

Cellular metabolism has re-emerged as a critical regulator of cell fate and function, extending far beyond its classical role in energy production. Metabolites, once viewed as simple intermediates, are now recognized as key signaling molecules that orchestrate complex cellular processes. Among these, succinate has garnered significant attention. Accumulating succinate can competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic changes and the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), a master regulator of the cellular response to low oxygen. This phenomenon, termed "pseudohypoxia," is a hallmark of certain cancers and inflammatory conditions.[1][2]

This compound (DM-PBD) is the dimethyl ester of 2-phenylsuccinic acid. The esterification of the carboxylic acid groups is a well-established strategy to enhance the cell permeability of dicarboxylic acids, allowing them to bypass anionic transporters and diffuse across the plasma membrane. Once inside the cell, endogenous esterases are expected to hydrolyze the ester groups, releasing the parent compound, 2-phenylsuccinic acid. This "pro-drug" approach allows for the intracellular delivery of a succinate analog, making DM-PBD an ideal tool to probe the intracellular effects of succinate pathway modulation.

This guide will explore two primary, hypothesized mechanisms of action for DM-PBD:

-

Modulation of Succinate Dehydrogenase (SDH): As a structural analog of succinate, 2-phenylsuccinic acid is a putative competitive inhibitor of SDH (mitochondrial complex II). Inhibition of SDH is a known mechanism for inducing succinate accumulation and has therapeutic implications.[3][4]

-

Activation of the Succinate Receptor 1 (SUCNR1): SUCNR1 is a G-protein coupled receptor that is activated by extracellular succinate. It is implicated in a range of physiological processes, including blood pressure regulation, inflammation, and fibrosis.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value | Source |

| IUPAC Name | This compound | [5][6] |

| Synonyms | Dimethyl 2-phenylsuccinate, 2-(Phenyl)succinic acid dimethyl ester | [5][6] |

| CAS Number | 15463-92-0 | [5] |

| Molecular Formula | C₁₂H₁₄O₄ | [5] |

| Molecular Weight | 222.24 g/mol | [5] |

| Appearance | Colorless oil (predicted) | |

| Solubility | Soluble in organic solvents (DMSO, Ethanol); poorly soluble in water |

Potential Research Applications and Mechanistic Pathways

The unique structure of this compound suggests several exciting avenues for research, primarily centered on its ability to mimic and modulate succinate-related pathways.

As a Putative Succinate Dehydrogenase (SDH) Inhibitor

Succinate dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition leads to the accumulation of succinate, which in turn can drive pro-tumorigenic and pro-inflammatory signaling. Several fungicides act as SDH inhibitors, and their off-target effects in mammals have highlighted the therapeutic potential of targeting this enzyme.[3]

Hypothesized Mechanism:

We propose that intracellularly delivered 2-phenylsuccinic acid, following the hydrolysis of DM-PBD, acts as a competitive inhibitor at the succinate binding site of SDH. The phenyl group provides steric bulk that may enhance binding affinity and specificity compared to succinate itself.

Caption: Hypothesized mechanism of SDH inhibition by this compound.

Potential Research Areas:

-

Oncology: Investigating the anti-tumor effects of DM-PBD in cancers with SDH mutations or those reliant on aerobic glycolysis (the Warburg effect).

-

Immunology: Exploring the role of DM-PBD in modulating macrophage polarization, as succinate accumulation is linked to a pro-inflammatory M1 phenotype.

-

Ischemia-Reperfusion Injury: Studying the potential of DM-PBD to mitigate tissue damage by preventing the rapid oxidation of accumulated succinate upon reoxygenation.[4]

As a Potential SUCNR1 Agonist

The succinate receptor 1 (SUCNR1) is a GPCR that senses extracellular succinate levels, which can become elevated during inflammation and tissue damage. Its activation can trigger various downstream signaling cascades, including those involved in immune cell recruitment and hypertension.

Hypothesized Mechanism:

While the primary hypothesis is that DM-PBD acts intracellularly, it is plausible that either the ester itself or the hydrolyzed 2-phenylsuccinic acid could act as an agonist or antagonist at the SUCNR1 receptor on the cell surface.

Caption: Potential interaction of this compound with the SUCNR1 receptor.

Potential Research Areas:

-

Inflammation: Assessing the effect of DM-PBD on SUCNR1-mediated inflammatory responses in immune cells.

-

Fibrosis: Investigating its role in renal or hepatic fibrosis, where SUCNR1 signaling is implicated.

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol is adapted from standard Fischer esterification procedures.

Materials:

-

2-Phenylsuccinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 2-phenylsuccinic acid in 50 mL of anhydrous methanol.

-

Catalysis: Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the bulk of the methanol using a rotary evaporator.

-

Dissolve the residue in 50 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain pure this compound.

Workflow for Investigating Biological Activity

The following workflow outlines a logical progression for characterizing the biological effects of DM-PBD.

Caption: A logical workflow for the biological characterization of this compound.

Protocol: In Vitro SDH Activity Assay

This colorimetric assay measures the activity of SDH in isolated mitochondria by monitoring the reduction of an artificial electron acceptor.

Materials:

-

Isolated mitochondria from a relevant cell line or tissue

-

This compound (in DMSO)

-

Succinate (substrate)

-

Rotenone (Complex I inhibitor)

-

Potassium cyanide (KCN, Complex IV inhibitor)

-

2,6-Dichlorophenolindophenol (DCPIP, electron acceptor)

-

Phenazine methosulfate (PMS, intermediate electron carrier)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well plate and plate reader (600 nm)

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents. Serially dilute DM-PBD to create a range of concentrations for IC₅₀ determination.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Isolated mitochondria (e.g., 20 µg of protein)

-

Rotenone (to prevent reverse electron flow)

-

KCN (to block downstream electron transport)

-

DM-PBD at various concentrations (or vehicle control)

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add DCPIP, PMS, and finally succinate to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of decrease in absorbance is proportional to SDH activity.

-

Analysis: Calculate the rate of reaction for each concentration of DM-PBD. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, chemical tool. Its potential to act as a cell-permeable pro-drug of a succinate analog positions it as a valuable probe for dissecting the complex roles of succinate in health and disease. The experimental frameworks provided in this guide offer a clear path for researchers to begin to unravel its biological functions. Future studies should focus on confirming its mechanism of action, evaluating its efficacy in preclinical models of cancer and inflammatory disease, and exploring the potential for chiral synthesis to isolate enantiomers with potentially distinct biological activities. The insights gained from such studies will not only illuminate fundamental aspects of cellular metabolism but may also pave the way for new therapeutic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. dimethyl 2-phenylsuccinate. [Link]

-

Wolfa. (R)-(-)-Phenylsuccinic Acid丨CAS 46292-93-7. [Link]

-

Bissac, P.-A., & Ferey, J. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites, 13(2), 271. [Link]

-

Akentjew, R., O'Donnell, A., & Hamzlik, A. (2020). Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1. International Journal of Molecular Sciences, 21(15), 5553. [Link]

-

PubMed. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice. [Link]

- Google Patents.

-

Li, Y., et al. (2022). Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. Journal of Translational Medicine, 20(1), 476. [Link]

Sources

- 1. CAS 46292-93-7丨(R)-(-)-Phenylsuccinic Acid from China Manufacturer - Wolfa [wolfabio.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US10603298B2 - Succinate dehydrogenase inhibitors (SDHi's) - Google Patents [patents.google.com]

- 5. 2-(Phenyl)succinic acid dimethyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C12H14O4 | CID 582943 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimethyl 2-Phenylbutanedioate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini]

Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Dimethyl 2-phenylbutanedioate (CAS No: 15463-92-0), a dicarboxylic acid ester of significant interest in synthetic organic chemistry. The document details the molecule's fundamental physicochemical properties, provides a validated synthesis protocol, and offers a thorough characterization using modern spectroscopic techniques. While direct pharmacological applications are not widely documented, this guide explores its potential as a versatile synthetic intermediate in the generation of novel chemical entities with prospective biological activities. All data and protocols are presented with the clarity and precision required for advanced chemical research and development.

Core Molecular Attributes